molecular formula C13H17N3O2 B13870295 7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one

7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B13870295
M. Wt: 247.29 g/mol
InChI Key: BMSYTMPFKVSOFP-UHFFFAOYSA-N
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Description

7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one is a compound with a unique structure that combines a quinolinone core with an amino group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a carbonyl compound.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with the quinolinone intermediate.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a morpholine derivative is reacted with the quinolinone intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups on the quinolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the quinolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents such as halogenated compounds and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the quinolinone core.

Scientific Research Applications

7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: It is used in research to study its effects on various biological pathways and processes.

    Pharmacology: The compound is investigated for its potential as a drug candidate, particularly for its interactions with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    7-amino-3,4-dihydro-1H-quinolin-2-one: A structurally similar compound with a quinolinone core and an amino group.

    4-methyl-7-aminocoumarin: A compound with a similar bicyclic structure but different functional groups.

Uniqueness

7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both an amino group and a morpholine ring on the quinolinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C13H17N3O2/c14-10-2-1-9-7-12(13(17)15-11(9)8-10)16-3-5-18-6-4-16/h1-2,8,12H,3-7,14H2,(H,15,17)

InChI Key

BMSYTMPFKVSOFP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC3=C(C=C(C=C3)N)NC2=O

Origin of Product

United States

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